molecular formula C11H13N3OS B599524 N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide CAS No. 1120264-75-6

N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide

Cat. No. B599524
M. Wt: 235.305
InChI Key: SWBSSIHWPHJIOP-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide is a chemical compound. It is a derivative of benzo[d]thiazole-2-carboxamide, which has been studied for its potential as an EGFR inhibitor . EGFR inhibitors are a class of drugs used in the treatment of cancer .


Synthesis Analysis

While specific synthesis information for N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide is not available, benzo[d]thiazole-2-carboxamide derivatives have been synthesized through various methods . These methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

  • Antibacterial and Antifungal Agents : Research has shown that derivatives of benzo[d]thiazole-2-carboxamide exhibit significant antibacterial and antifungal activities. For instance, the study by (Palkar et al., 2017) synthesized and tested various analogs for their antibacterial properties, finding compounds effective against Staphylococcus aureus and Bacillus subtilis.

  • Anti-Trypanosomatidic Agents : Compounds based on 2-amino-benzo[d]thiazole have been identified as promising inhibitors of pteridine reductase-1 (PTR1), crucial for treating Trypanosomatidic infections like Trypanosoma brucei and Leishmania major. (Linciano et al., 2019) found that these compounds show low micromolar antiparasitic activity against T. brucei.

  • Cancer Research : Some benzo[d]thiazole-2-carboxamide derivatives have been evaluated as potential inhibitors of epidermal growth factor receptor (EGFR), showing moderate to excellent potency against certain cancer cell lines. The study by (Zhang et al., 2017) identified compounds with promising cytotoxic activities against cancer cells.

  • Stem Cell Research : The small molecule N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide, known as thiazovivin, is reported to enhance the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts, as described by (Ries et al., 2013).

  • Synthesis of Bioactive Compounds : Various synthesis techniques for benzo[d]thiazole derivatives have been developed due to their wide range of biological activities. For example, (Mhaske et al., 2011) synthesized and evaluated the antimicrobial activities of substituted thiazole carboxamides.

  • Drug Discovery : Benzo[d]thiazole derivatives are considered valuable building blocks in drug discovery, offering multiple substitution possibilities. (Durcik et al., 2020) described an elegant pathway for synthesizing methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates.

  • Antimicrobial Coatings : Some derivatives, like the coumarin–thiazole derivative 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, show significant antimicrobial activity and have potential in antimicrobial coatings, as reported by (El‐Wahab et al., 2014).

properties

IUPAC Name

N-(3-aminopropyl)-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c12-6-3-7-13-10(15)11-14-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBSSIHWPHJIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652720
Record name N-(3-Aminopropyl)-1,3-benzothiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide

CAS RN

1120264-75-6
Record name N-(3-Aminopropyl)-1,3-benzothiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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